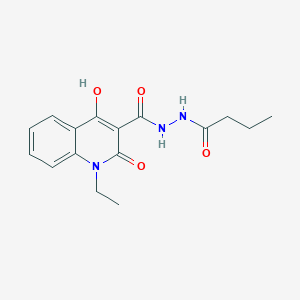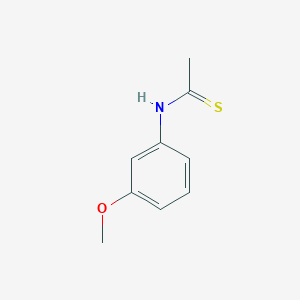![molecular formula C15H15Cl3N2OS B11996548 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiophene-2-Carboxylic Acid: This can be achieved through the oxidation of thiophene using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is converted to an amide group by reacting with 1-(benzyl-methyl-amino)-2,2,2-trichloro-ethylamine under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trichloroethyl group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene sulfoxides, while reduction could produce simpler amide derivatives.
Aplicaciones Científicas De Investigación
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-Carboxylic Acid: A simpler derivative without the amide and trichloroethyl groups.
Thiophene-2-Carboxamide: Lacks the trichloroethyl group but retains the amide functionality.
2,2,2-Trichloroethylamine Derivatives: Compounds with similar trichloroethyl groups but different core structures.
Uniqueness
THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE is unique due to its combination of a thiophene ring, an amide linkage, and a trichloroethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H15Cl3N2OS |
|---|---|
Peso molecular |
377.7 g/mol |
Nombre IUPAC |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15Cl3N2OS/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21) |
Clave InChI |
FORMUUUHVCZJGR-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)


![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)





![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
